molecular formula C17H13NO3 B11848329 2-(2-Methoxyanilino)naphthalene-1,4-dione CAS No. 40852-65-1

2-(2-Methoxyanilino)naphthalene-1,4-dione

Cat. No.: B11848329
CAS No.: 40852-65-1
M. Wt: 279.29 g/mol
InChI Key: VDQWILGPYMYQDK-UHFFFAOYSA-N
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Description

2-(2-Methoxyanilino)naphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family It is characterized by the presence of a naphthalene ring system substituted with a methoxyaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyanilino)naphthalene-1,4-dione typically involves the condensation of 2-hydroxynaphthalene-1,4-dione with 2-methoxyaniline. This reaction is often catalyzed by acidic or basic catalysts under controlled temperature conditions. For instance, the use of nano copper(II) oxide as a catalyst under ambient and solvent-free conditions has been reported to yield high purity products with minimal environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher efficiency and scalability. The use of advanced catalytic systems and automated reactors ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyanilino)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions typically yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have distinct chemical and physical properties.

Scientific Research Applications

2-(2-Methoxyanilino)naphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyanilino)naphthalene-1,4-dione involves its interaction with cellular components, leading to various biochemical effects. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(2-methoxyanilino)naphthalene-1,4-dione
  • 2-Bromo-3-(methylamino)naphthalene-1,4-dione
  • 2-Chloro-3-((2-methoxyphenyl)amino)naphthalene-1,4-dione

Uniqueness

2-(2-Methoxyanilino)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

CAS No.

40852-65-1

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

2-(2-methoxyanilino)naphthalene-1,4-dione

InChI

InChI=1S/C17H13NO3/c1-21-16-9-5-4-8-13(16)18-14-10-15(19)11-6-2-3-7-12(11)17(14)20/h2-10,18H,1H3

InChI Key

VDQWILGPYMYQDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=CC(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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